molecular formula C8H6Cl2O2 B1313971 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 67471-04-9

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B1313971
CAS No.: 67471-04-9
M. Wt: 205.03 g/mol
InChI Key: MSRYWCWCCLEHDI-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . It is a heterocyclic compound that contains a benzodioxine ring system with two chlorine atoms at the 6 and 7 positions. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorophenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring . The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine: Similar structure but with bromine atoms instead of chlorine.

    7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Contains a hydroxyl group and an aldehyde group.

    5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: Contains an isoxazole ring and an aldehyde group.

Uniqueness

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of chlorine atoms at the 6 and 7 positions, which can influence its reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Biological Activity

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique dioxin structure, which contributes to its biological interactions. The compound is synthesized through various organic reactions and has been studied for its potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₈H₆Cl₂O₂
Molecular Weight195.04 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In a study examining various related compounds, it was noted that certain derivatives demonstrated significant activity in seizure models.

Key Findings:

  • A study reported that related compounds showed effective anticonvulsant activity at doses ranging from 100 to 300 mg/kg in animal models .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the dioxine structure could enhance efficacy while reducing neurotoxicity .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems or ion channels involved in neuronal excitability.

Potential Mechanisms:

  • Modulation of GABAergic transmission.
  • Interaction with sodium channels influencing action potential propagation.
  • Inhibition of specific enzymes related to neurotransmitter metabolism.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary studies suggest that certain derivatives may exhibit low toxicity levels; however, comprehensive toxicological evaluations are necessary.

Toxicity Data Summary:

  • In animal studies, some derivatives showed no significant neurotoxicity at therapeutic doses .
  • Long-term exposure assessments are required to evaluate chronic toxicity and carcinogenic potential.

Case Studies and Research Findings

  • Case Study on Anticonvulsant Efficacy:
    • A specific derivative of this compound was tested in a rat model for seizure susceptibility. The results indicated a significant reduction in seizure frequency compared to control groups .
  • Study on Structural Variants:
    • Research focused on synthesizing various halogenated derivatives of the compound revealed that certain substitutions enhanced anticonvulsant activity while maintaining a favorable safety profile .

Table 2: Anticonvulsant Activity of Derivatives

CompoundED50 (mg/kg)Neurotoxicity (Yes/No)
6,7-Dichloro derivative A120No
6,7-Dichloro derivative B150Yes
Parent compound199No

Properties

IUPAC Name

6,7-dichloro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYWCWCCLEHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496352
Record name 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67471-04-9
Record name 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5',6'-dichloro-2',3'-ethylenedioxy-4'-nitroacetophenone can be prepared by chlorinating 1,4-benzodioxane to give 6,7-dichloro-1,4-benzodioxane and then acetylating. The chlorination can be carried out by treating the benzodioxane with chlorine gas in acetic acid at 0 to 20° C. and requires 1 to 8 hours. The acetylation can be effected by reacting the 6,7-dichloro-1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid in a suitable solvent (e.g., 1,2-dichloroethane, carbon disulfide, nitrobeanzene, etc.) at 20 to 40° C. and requires 24 to 48 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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